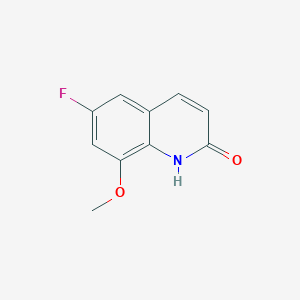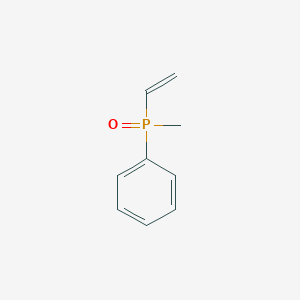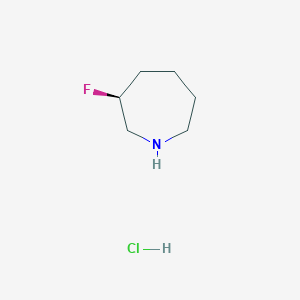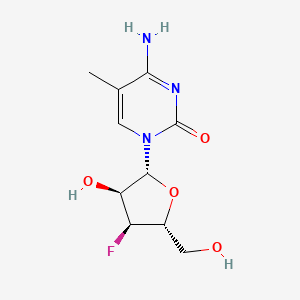
3'-Deoxy-3'-fluoro-5-methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-fluoro-5-methylcytidine is a nucleoside derivative, specifically a fluoro-modified nucleoside, 3’-modified nucleoside, and 5-modified pyrimidine nucleoside . It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies . This compound is used primarily in scientific research and has shown potential in various applications, particularly in the field of cancer treatment.
Méthodes De Préparation
The synthesis of 3’-Deoxy-3’-fluoro-5-methylcytidine involves several steps. The synthetic route typically includes the fluorination of a precursor nucleoside, followed by methylation at the 5-position of the pyrimidine ring . The reaction conditions often require specific reagents and catalysts to achieve the desired modifications. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3’-Deoxy-3’-fluoro-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in various substituted nucleoside analogs .
Applications De Recherche Scientifique
3’-Deoxy-3’-fluoro-5-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its effects on cellular processes, including DNA synthesis and repair.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-fluoro-5-methylcytidine involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and induces apoptosis in cancer cells . The compound targets the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus, acting as a competitive inhibitor and nonobligate chain terminator . This dual mechanism makes it a potent inhibitor of viral replication and a promising candidate for antiviral therapies .
Comparaison Avec Des Composés Similaires
3’-Deoxy-3’-fluoro-5-methylcytidine can be compared with other nucleoside analogs, such as:
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: This compound also targets viral RNA polymerases and acts as a chain terminator.
3’-Deoxy-3’-fluoro-xylo-5-methylcytidine: Similar to 3’-Deoxy-3’-fluoro-5-methylcytidine, this compound has broad antitumor activity and targets DNA synthesis.
The uniqueness of 3’-Deoxy-3’-fluoro-5-methylcytidine lies in its specific modifications at the 3’ and 5’ positions, which enhance its antitumor and antiviral activities .
Propriétés
Formule moléculaire |
C10H14FN3O4 |
|---|---|
Poids moléculaire |
259.23 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-7(16)6(11)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
WYYUIWUEHOLORF-JXOAFFINSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


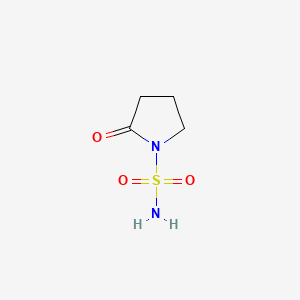
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
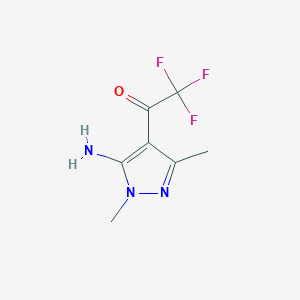
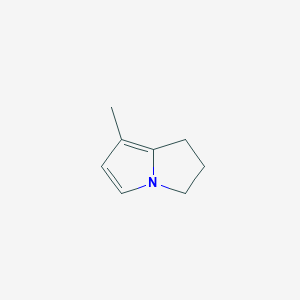
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)

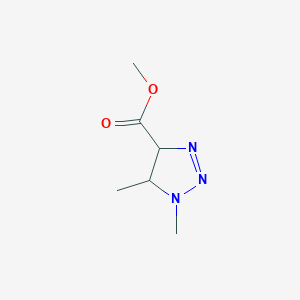
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)

